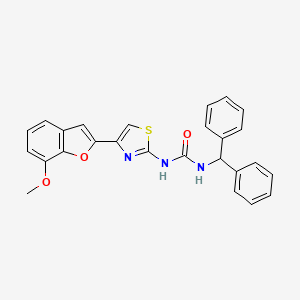

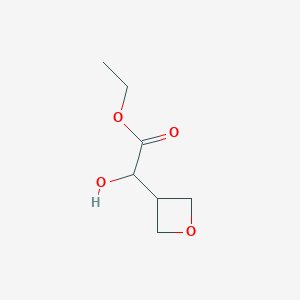

1-苯甲酰基-3-(4-(7-甲氧基苯并呋喃-2-基)噻唑-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea is a chemical compound that has been used in scientific research for various purposes. It is a urea derivative that has been synthesized using specific methods, which will be discussed in The compound has been found to have significant biochemical and physiological effects, making it a useful tool in laboratory experiments. In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

科学研究应用

PET 研究的放射合成

1-苯甲酰基-3-(4-(7-甲氧基苯并呋喃-2-基)噻唑-2-基)脲衍生物的一个重要应用是在正电子发射断层扫描 (PET) 领域。这种化合物之一 AR-A014418 用碳-11 进行放射性标记用于 PET 研究。此过程涉及合成具有高比活度的化合物,并证明了探索体内生化途径的潜力 (Hicks 等,2012)。

作为抗癌剂的潜力

已对具有类似结构的化合物进行评估,以了解其抗癌作用。例如,一项研究合成了 1-烷基-3-(6-(2-甲氧基-3-磺酰胺基吡啶-5-基)苯并[d]噻唑-2-基)脲衍生物。这些衍生物对各种癌细胞系显示出有效的抗增殖活性,并被认为是具有低毒性的潜在抗癌剂 (谢等,2015)。

抗菌和抗真菌活性

已发现新型衍生物,例如 1-[5-[6-[(2-苯甲酰基苯并呋喃-5-基)甲基]-2-氧代-2H-色烯-3-基]噻唑-2-基]脲,对各种细菌和真菌菌株具有显着的抗微生物活性。这表明它们在开发新型抗微生物剂中具有潜在用途 (Shankar 等,2017)。

在糖原合酶激酶-3 抑制中的作用

该类别中的某些化合物,如 AR-A014418,充当糖原合酶激酶-3β (GSK-3β) 的抑制剂,GSK-3β 是一种与各种生理过程和疾病有关的酶。此特性可能与研究神经和代谢疾病有关 (Lough 等,2010)。

合成和表征

这些化合物的合成和表征对于了解其化学性质和潜在应用至关重要。各种研究集中于合成新型衍生物并分析其结构,为其在不同研究领域的应用铺平道路 (Peet,1987)。

在阿尔茨海默病中的潜力

已合成并评估了具有苯并呋喃基噻唑和芳基脲部分的化合物,作为双重乙酰胆碱酯酶和丁酰胆碱酯酶抑制剂,在阿尔茨海默病研究中显示出潜力 (Kurt 等,2015)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to alleviate haloperidol-induced catalepsy in mice, suggesting a potential interaction with dopaminergic pathways .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to have antioxidant properties, suggesting they may interact with oxidative stress pathways .

Pharmacokinetics

It’s worth noting that none of the synthesized thiazole derivatives violated lipinski’s rule, making them suitable drug candidates for the treatment of various diseases .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting they may have various molecular and cellular effects . For instance, some thiazole derivatives have been found to alleviate haloperidol-induced catalepsy in mice .

Action Environment

The solubility of thiazole, a component of this compound, in various solvents suggests that its action may be influenced by the solvent environment .

属性

IUPAC Name |

1-benzhydryl-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3S/c1-31-21-14-8-13-19-15-22(32-24(19)21)20-16-33-26(27-20)29-25(30)28-23(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-16,23H,1H3,(H2,27,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFKXJBVDZDTQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2476052.png)

![1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2476053.png)

![N-[(3-bromophenyl)(cyano)methyl]-6-hydroxy-2-methylpyridine-3-carboxamide](/img/structure/B2476054.png)

![N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2476055.png)

![4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2476056.png)

![5,6-Diamino-8-(diethylamino)-2-ethyl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2476059.png)

![4-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]morpholine](/img/structure/B2476061.png)

![N-[1-(1-Adamantyl)ethyl]-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide](/img/structure/B2476062.png)

![6-chloro-N-[4-hydroxy-1-(methylsulfanyl)butan-2-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2476063.png)

![6-Bromo-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2476065.png)